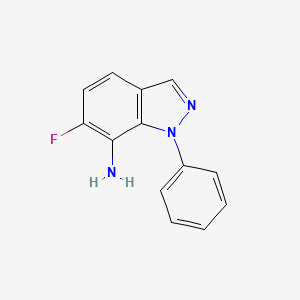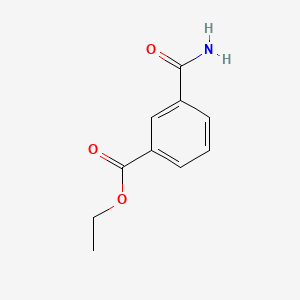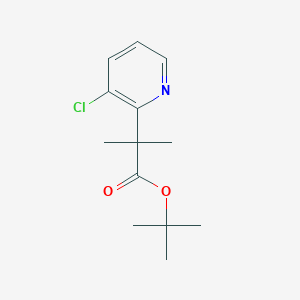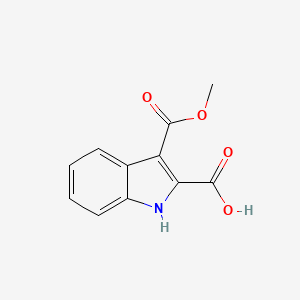
3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 2-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with indole or a substituted indole.
Functional Group Introduction: The methoxycarbonyl group can be introduced via esterification reactions, while the carboxylic acid group can be introduced through oxidation reactions.
Reaction Conditions: Common reagents used in these reactions include methanol, carbon dioxide, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Applications De Recherche Scientifique
3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The indole ring structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The methoxycarbonyl and carboxylic acid groups further influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-2-carboxylic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties.
3-Methoxyindole: Lacks the carboxylic acid group, affecting its reactivity and applications.
Indole-3-acetic acid: A well-known plant hormone with different biological activities.
Uniqueness
3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H9NO4 |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
3-methoxycarbonyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-6-4-2-3-5-7(6)12-9(8)10(13)14/h2-5,12H,1H3,(H,13,14) |
Clé InChI |
HLAPJKVCYZJWLK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(NC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


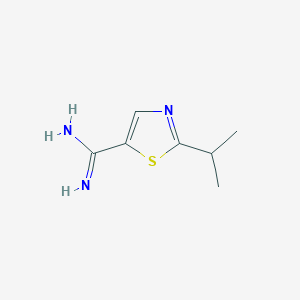
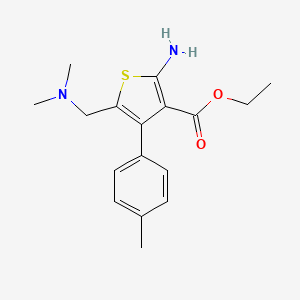
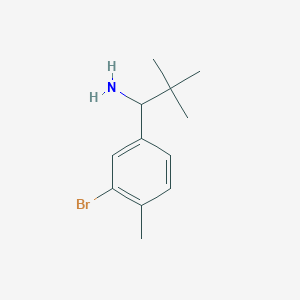
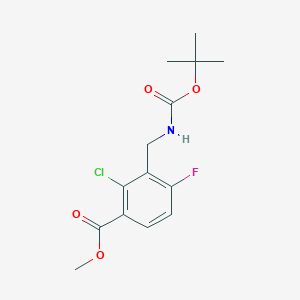
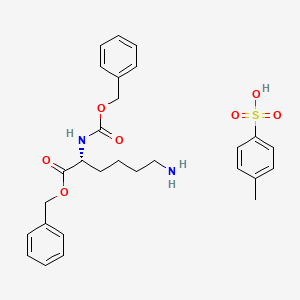


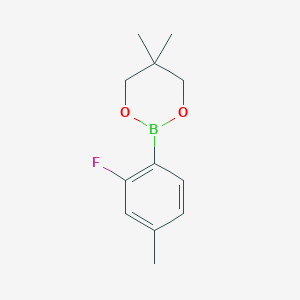
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)
